molecular formula C12H20ClNO2 B2364269 Methyl 3-aminoadamantane-1-carboxylate Hydrochloride CAS No. 80110-35-6

Methyl 3-aminoadamantane-1-carboxylate Hydrochloride

Cat. No. B2364269
Key on ui cas rn: 80110-35-6
M. Wt: 245.75
InChI Key: GMXYKQPNBFHSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198275B2

Procedure details

To a 3-neck 2-L flask equipped with a reflux condenser and a temperature probe was added 3-amino-adamantane-1-carboxylic acid hydrochloride (100 g, 432 mmol) and methanol (1.0 L). To this solution was slowly added thionyl chloride (15.7 mL, 216 mmol) and the reaction was heated at 60° C. for 4 hours. Once cooled to room temperature, the crude reaction mixture was concentrated under reduced pressure to remove most of the methanol. Heptane (about 1-L) was then added and the mixture was once again concentrated under reduced pressure at which point a solid began to precipitate. This process was repeated three more times, then the solids were filtered off, washed with heptane and allowed to dry in open air to afford 97.2 g (92%) of the title compound, 3-amino-adamantane-1-carboxylic acid methyl ester hydrochloride, as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.46 (br s, 3H), 3.65 (s, 3H), 2.33-2.24 (m, 2H), 2.23-2.16 (m, 2H), 2.11-1.95 (m, 4H), 1.94-1.78 (m, 4H), 1.75-1.62 (m, 2H).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
15.7 mL
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][C:5]([C:13]([OH:15])=[O:14])([CH2:6]3)[CH2:4]1)[CH2:10]2.S(Cl)([Cl:18])=O.[CH3:20]O>>[ClH:18].[CH3:20][O:14][C:13]([C:5]12[CH2:11][CH:9]3[CH2:8][CH:7]([CH2:12][C:3]([NH2:2])([CH2:10]3)[CH2:4]1)[CH2:6]2)=[O:15] |f:0.1,4.5|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
Cl.NC12CC3(CC(CC(C1)C3)C2)C(=O)O
Name
Quantity
1 L
Type
reactant
Smiles
CO
Step Three
Name
Quantity
15.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Once cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the methanol
ADDITION
Type
ADDITION
Details
Heptane (about 1-L) was then added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was once again concentrated under reduced pressure at which point a solid
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
to dry in open air

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(=O)C12CC3(CC(CC(C1)C3)C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 97.2 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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